dimethyl 5-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)acetyl]amino}benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-({[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]acetyl}amino)isophthalate is a complex organic compound with the molecular formula C23H32N4O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-({[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]acetyl}amino)isophthalate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of dimethyl isophthalate with 4’-(aminocarbonyl)-1,4’-bipiperidine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]acetyl}amino)isophthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Dimethyl 5-({[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]acetyl}amino)isophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 5-({[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]acetyl}amino)isophthalate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-aminoisophthalate: A related compound with similar structural features but different functional groups.
Dimethyl 5-nitroisophthalate: Another similar compound with a nitro group instead of an amino group.
Uniqueness
Dimethyl 5-({[4’-(aminocarbonyl)-1,4’-bipiperidin-1’-yl]acetyl}amino)isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 5-[[2-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)acetyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O6/c1-32-20(29)16-12-17(21(30)33-2)14-18(13-16)25-19(28)15-26-10-6-23(7-11-26,22(24)31)27-8-4-3-5-9-27/h12-14H,3-11,15H2,1-2H3,(H2,24,31)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWTXRKRJNYUBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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